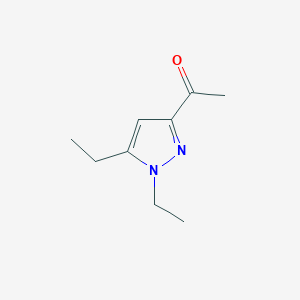

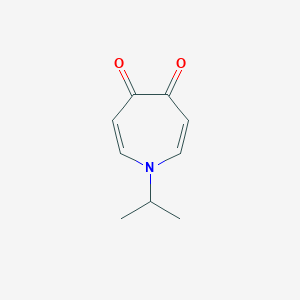

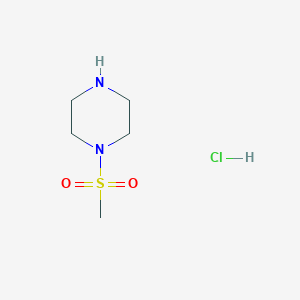

![molecular formula C12H15N3O B061121 1,2,3,4,7,8,9,10-八氢苯并[c]噌啉-1-酮肟 CAS No. 184021-60-1](/img/structure/B61121.png)

1,2,3,4,7,8,9,10-八氢苯并[c]噌啉-1-酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[c]cinnoline derivatives often involves palladium-catalyzed double C-H activation, demonstrating a flexible strategy to access this polycyclic skeleton through the construction of C-C/C-N bonds in a one-pot synthesis from pyrazolones and aryl iodides (Fan et al., 2014). Additionally, metal-free C–N bond formations have been explored for the synthesis of related cinnoline derivatives, highlighting the efficiency of one-pot synthesis methods that proceed via C–H functionalization (Kandimalla & Sabitha, 2016).

Molecular Structure Analysis

The molecular structure of benzo[c]cinnoline derivatives has been elucidated through various spectroscopic techniques, revealing their complex polycyclic frameworks. The characterization of N,N-dialkylaminobenzo[c]cinnolines provided insight into the spectral properties, confirming the molecular structures through NMR and UV-visible spectroscopy (Lewis & Reiss, 1967).

Chemical Reactions and Properties

Benzo[c]cinnoline derivatives undergo a variety of chemical reactions, including photochemical reactions leading to the formation of carbazole from benzo[c]cinnoline through intermediates in acidic conditions. This process demonstrates the photoreactivity and potential for complex transformations within this class of compounds (Inoue et al., 1979).

Physical Properties Analysis

The physical properties of benzo[c]cinnoline derivatives, such as their melting points, solubility, and crystalline structure, have been studied, although specific details on octahydrobenzo[c]cinnolin-1-one oxime are limited in the literature. The synthesis routes and molecular structure analyses offer insights into the potential physical properties of these compounds.

Chemical Properties Analysis

Chemical properties of benzo[c]cinnoline derivatives, including their reactivity, stability, and electrochemical properties, have been explored. Investigations on new conjugated polymers containing benzo[c]cinnoline moieties have provided valuable data on their electrochemical behavior, indicating their electron affinity and potential applications in electronic devices (Chen et al., 2011).

科学研究应用

苯并二氮杂卓类在医药和农药领域的应用

苯并二氮杂卓类,包括噌啉、喹唑啉、酞嗪和喹喔啉,因其广泛的生物学特性和在医药和农药中的广泛应用而备受关注。这些化合物作为生物活性天然产物和合成分子的关键结构单元,是很有前途的候选药物,突出了它们的治疗活性。它们在医药和农药领域的日益广泛的应用,刺激了对这类化合物进一步的研究,强调了对它们的合成和应用拓展进行创新方法的必要性(Mathew et al., 2017)。

创新的合成技术

研究开发了通过 Ir 催化的 [4 + 2] 环化反应合成吲唑酮稠合噌啉的有效方法,展示了噌啉衍生物在创建复杂杂环结构中的化学多功能性和新应用的潜力。该方法展示了噌啉化学适应各种官能团的适应性,从而扩大了这些化合物在合成有机化学中的用途(Mahesha et al., 2018)。

电子和材料应用

研究表明,含有苯并[c]噌啉和恶二唑部分的共轭聚合物在电子应用中具有潜力,例如有机发光二极管 (OLED)。这些聚合物由于其组成部分的吸电子能力而表现出独特的电化学性质,表明它们可用作 OLED 器件中的空穴阻挡层或电子注入层。这突出了苯并[c]噌啉衍生物在开发用于电子学的高级材料中的相关性(Chen et al., 2011)。

抗癌研究

噌啉衍生物已被探索其作为抗癌剂的潜力。对二苯并[c,h]噌啉的氮杂类似物及其三氮杂菲衍生物的研究显示出有希望的拓扑异构酶 I 靶向活性和细胞毒性,强化了对开发有效抗癌药物至关重要的构效关系。此类研究强调了基于噌啉的化合物在肿瘤学中的治疗潜力(Singh et al., 2003)。

属性

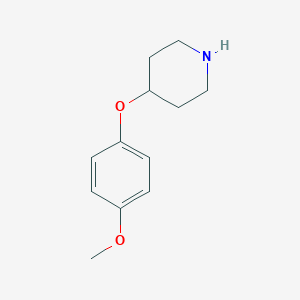

IUPAC Name |

(NE)-N-(3,4,7,8,9,10-hexahydro-2H-benzo[c]cinnolin-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c16-15-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-14-10/h16H,1-7H2/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZHVEVFGFUYLP-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(CCCC3=NO)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C\3=C(CCC/C3=N\O)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418761 |

Source

|

| Record name | 10-Nitroso-1,2,3,4,5,7,8,9-octahydrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184021-60-1 |

Source

|

| Record name | 10-Nitroso-1,2,3,4,5,7,8,9-octahydrobenzo[c]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

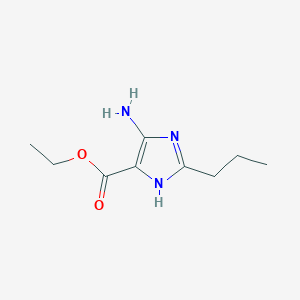

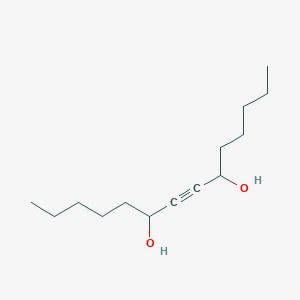

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)